molecular formula C39H46ClN3O7 B058636 2-(1-Benzyl-2,4-dioxoimidazolidin-3-yl)-2'-chloro-5'-(dodecyloxycarbonyl)-2-(4-methoxybenzoyl)acetanilide CAS No. 111285-72-4

2-(1-Benzyl-2,4-dioxoimidazolidin-3-yl)-2'-chloro-5'-(dodecyloxycarbonyl)-2-(4-methoxybenzoyl)acetanilide

Cat. No.: B058636
CAS No.: 111285-72-4
M. Wt: 704.2 g/mol
InChI Key: SXILFPZERNFVLT-UHFFFAOYSA-N
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Description

Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate is a complex organic compound with the molecular formula C41H50ClN3O8 and a molecular weight of 748.304 g/mol . This compound is characterized by its unique structure, which includes a dodecyl chain, a benzyl group, a methoxyphenyl group, and a chlorobenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Imidazolidinone Ring: This step involves the reaction of benzylamine with a suitable diketone to form the imidazolidinone ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Chlorobenzoate Moiety: The chlorobenzoate group is attached via an esterification reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methoxyphenyl groups.

    Reduction: Reduction reactions can occur at the imidazolidinone ring and the chlorobenzoate moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

111285-72-4

Molecular Formula

C39H46ClN3O7

Molecular Weight

704.2 g/mol

IUPAC Name

dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate

InChI

InChI=1S/C39H46ClN3O7/c1-3-4-5-6-7-8-9-10-11-15-24-50-38(47)30-20-23-32(40)33(25-30)41-37(46)35(36(45)29-18-21-31(49-2)22-19-29)43-34(44)27-42(39(43)48)26-28-16-13-12-14-17-28/h12-14,16-23,25,35H,3-11,15,24,26-27H2,1-2H3,(H,41,46)

InChI Key

SXILFPZERNFVLT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C(=O)CN(C3=O)CC4=CC=CC=C4

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C(=O)CN(C3=O)CC4=CC=CC=C4

Synonyms

2-(1-Benzyl-2,4-dioxoimidazolidin-3-yl)-2'-chloro-5'-(dodecyloxycarbonyl)-2-(4-methoxybenzoyl)acetanilide

Origin of Product

United States

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